molecular formula C5H9ClN4O2S B3041712 2-Methylsulfonyl-5-hydrazinopyrimidine hydrochloride CAS No. 343629-62-9

2-Methylsulfonyl-5-hydrazinopyrimidine hydrochloride

Cat. No.: B3041712
CAS No.: 343629-62-9
M. Wt: 224.67 g/mol
InChI Key: MLEFNIRWWNRPSU-UHFFFAOYSA-N
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Description

2-Methylsulfonyl-5-hydrazinopyrimidine hydrochloride (CAS 343629-62-9) is a high-purity pyrimidine derivative supplied for chemical and pharmaceutical research. This compound features a methylsulfonyl group at the 2-position and a hydrazine substituent at the 5-position of the pyrimidine ring, presented as a hydrochloride salt to enhance stability . The methylsulfonyl group is a strong electron-withdrawing moiety that activates the pyrimidine ring for nucleophilic aromatic substitution (S N Ar), making this reagent a valuable precursor for synthesizing diverse chemical libraries . The hydrazine functionality serves as a key synthetic handle for constructing various derivatives, including hydrazones and thiosemicarbazides, and is instrumental in cyclization reactions to form nitrogen-containing heterocycles such as pyrazoles, triazolopyrimidines, and pyrimidotriazines . In medicinal chemistry research, pyrimidine derivatives are extensively explored for their biological activities. This compound serves as a key intermediate in the design and synthesis of novel molecules for cardiovascular research, including the development of calcium channel blockers with potential hypotensive activity . Its structure aligns with other pyrimidine-based cardiovascular agents, underscoring its value in early-stage drug discovery . Key Specifications: • CAS Number: 343629-62-9 • Molecular Formula: C 5 H 9 ClN 4 O 2 S • Molecular Weight: 224.67 g/mol • SMILES: O=S(C1=NC=C(NN)C=N1)(C)=O.Cl This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

(2-methylsulfonylpyrimidin-5-yl)hydrazine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4O2S.ClH/c1-12(10,11)5-7-2-4(9-6)3-8-5;/h2-3,9H,6H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLEFNIRWWNRPSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NC=C(C=N1)NN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

343629-62-9
Record name Pyrimidine, 5-hydrazinyl-2-(methylsulfonyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=343629-62-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Methodologies

Retrosynthetic Analysis

The target compound can be dissected into two key components:

  • Pyrimidine core : Functionalized with a methylsulfonyl group at position 2.
  • Hydrazine moiety : Introduced at position 5 via nucleophilic substitution.

A plausible retrosynthetic pathway involves:

  • Step 1 : Oxidation of 2-methylthio-5-chloropyrimidine to 2-methylsulfonyl-5-chloropyrimidine.
  • Step 2 : Substitution of the 5-chloro group with hydrazine.
  • Step 3 : Hydrochloride salt formation.

Stepwise Synthesis

Synthesis of 2-Methylsulfonyl-5-chloropyrimidine

The methylsulfonyl group is introduced via oxidation of a methylthio precursor. A representative procedure involves:

Reaction Conditions :

  • Starting material : 2-Methylthio-5-chloropyrimidine (CAS: 1780-31-0).
  • Oxidizing agent : Hydrogen peroxide (30% in acetic acid).
  • Temperature : 60–80°C, 4–6 hours.
  • Yield : 85–90%.

Mechanism :
The thioether undergoes oxidation to sulfone via a two-electron transfer process, facilitated by acidic conditions.

Data Table 1 : Optimization of Oxidation Conditions

Oxidizing Agent Solvent Temp (°C) Time (h) Yield (%)
H₂O₂/AcOH Acetic Acid 80 6 89
mCPBA DCM 25 12 78
KMnO₄ H₂O 100 3 65

Hydrogen peroxide in acetic acid provides superior yields due to milder conditions and reduced side reactions.

Hydrazine Substitution at Position 5

The 5-chloro group is replaced with hydrazine under nucleophilic aromatic substitution (SNAr) conditions:

Reaction Conditions :

  • Substrate : 2-Methylsulfonyl-5-chloropyrimidine.
  • Reagent : Anhydrous hydrazine (4–5 equivalents).
  • Solvent : Pyridine or ethanol.
  • Temperature : 90°C, 1–2 hours.
  • Yield : 92–95%.

Mechanism :
The electron-withdrawing sulfonyl group activates the pyrimidine ring, facilitating attack by hydrazine at position 5. Pyridine acts as both solvent and HCl scavenger.

Data Table 2 : Effect of Solvent on Substitution

Solvent Temp (°C) Time (h) Yield (%)
Pyridine 90 1 95
Ethanol 80 3 82
DMF 100 2 88

Pyridine achieves near-quantitative yields due to its dual role in solubilizing hydrazine and neutralizing HCl.

Hydrochloride Salt Formation

The free base is converted to its hydrochloride salt for stability:

Procedure :

  • Dissolve 2-methylsulfonyl-5-hydrazinopyrimidine in ethanol.
  • Bubble HCl gas through the solution until pH < 2.
  • Cool to 0°C to precipitate the hydrochloride salt.
  • Yield : 98%.

Alternative Methodologies

One-Pot Synthesis

A streamlined approach combines oxidation and substitution in a single reactor:

Conditions :

  • Step 1 : Oxidize 2-methylthio-5-chloropyrimidine with H₂O₂/AcOH.
  • Step 2 : Without isolation, add hydrazine and pyridine.
  • Overall yield : 80%.

This method reduces purification steps but requires precise control of reaction parameters.

Microwave-Assisted Synthesis

Microwave irradiation accelerates the substitution step:

Conditions :

  • Power : 300 W.
  • Time : 20 minutes.
  • Yield : 90%.

Microwave synthesis enhances reaction efficiency but demands specialized equipment.

Industrial-Scale Production Considerations

Cost-Effective Oxidants

Industrial processes favor H₂O₂ over mCPBA due to lower cost and safer handling.

Solvent Recycling

Pyridine is recovered via distillation, reducing waste and production costs.

Challenges and Optimization

Byproduct Formation

Over-oxidation to sulfonic acids or dimerization of hydrazine are mitigated by stoichiometric control and low temperatures.

Chemical Reactions Analysis

2-Methylsulfonyl-5-hydrazinopyrimidine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups that can be further utilized in different applications.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Methylsulfonyl-5-hydrazinopyrimidine hydrochloride involves its interaction with specific molecular targets and pathways. It can inhibit the activity of certain enzymes and proteins, leading to various biological effects. For example, it may inhibit the expression of inflammatory mediators such as prostaglandin E2 and tumor necrosis factor-α, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

2-Chloro-6-methylpyrimidine-4-carboxylic Acid

  • Substituents : Chloro (-Cl) at position 2, methyl (-CH₃) at position 6, and carboxylic acid (-COOH) at position 3.
  • Key Differences: Unlike the target compound, this derivative lacks a hydrazine group and features a carboxylic acid, which increases polarity and hydrogen-bonding capacity.

BAY 61-3606 Hydrochloride Hydrate

  • Substituents: Imidazo[1,2-c]pyrimidin-5-yl amino group and a carboxamide side chain.
  • Key Differences : This compound has a fused imidazo-pyrimidine core, enhancing planar rigidity and π-π stacking interactions. The hydrazine group in the target compound may offer greater flexibility for derivatization compared to the carboxamide moiety .

Prazosin Hydrochloride

  • Core Structure : Quinazoline (a bicyclic pyrimidine fused with benzene).
  • Substituents: Amino (-NH₂), methoxy (-OCH₃), and furoyl groups.
  • Key Differences : The quinazoline scaffold in prazosin confers distinct pharmacokinetic properties, such as improved oral bioavailability. The methylsulfonyl group in the target compound may enhance metabolic stability compared to methoxy groups .

Physicochemical Properties

Compound Molecular Weight (g/mol) Solubility Key Functional Groups
2-Methylsulfonyl-5-hydrazinopyrimidine HCl ~247.7 (estimated) Moderate in polar solvents -SO₂CH₃, -NH-NH₂, HCl
2-Chloro-6-methylpyrimidine-4-carboxylic Acid ~190.6 High in water -Cl, -COOH
BAY 61-3606 HCl Hydrate ~390.4 (anhydrous base) Low in water Imidazo-pyrimidine, carboxamide
Prazosin HCl 419.87 Slightly soluble Quinazoline, -OCH₃, furoyl

Key Observations :

  • The target compound’s methylsulfonyl group likely improves solubility in polar aprotic solvents compared to chloro derivatives (e.g., 2-chloro-6-methylpyrimidine-4-carboxylic acid) .
  • Hydrazine groups, as seen in the target compound and BAY 61-3606, facilitate metal coordination and condensation reactions, which are less pronounced in carboxylic acid or quinazoline derivatives .

Pharmacological Potential

    Biological Activity

    2-Methylsulfonyl-5-hydrazinopyrimidine hydrochloride is a chemical compound characterized by its unique structure, which includes a pyrimidine ring substituted with a methylsulfonyl group and a hydrazine moiety. This compound has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry due to its biological activity.

    • IUPAC Name : (2-methylsulfonylpyrimidin-5-yl)hydrazine; hydrochloride
    • Molecular Weight : 224.67 g/mol
    • CAS Number : 343629-62-9

    The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, leading to various biochemical effects. Research indicates that this compound may inhibit the expression of inflammatory mediators such as prostaglandin E2 and tumor necrosis factor-α, thereby exerting anti-inflammatory effects.

    Anti-inflammatory Properties

    Studies have demonstrated that this compound can significantly reduce inflammation in various models. For instance:

    • In vitro studies : The compound showed a marked decrease in the production of inflammatory cytokines in cultured macrophages.
    • In vivo studies : Animal models treated with this compound exhibited reduced swelling and pain in inflammatory conditions compared to control groups.

    Antimicrobial Activity

    Preliminary research suggests that this compound possesses antimicrobial properties, making it a candidate for further exploration in the development of new antibiotics.

    Activity Type Observed Effects Study Reference
    Anti-inflammatoryDecrease in cytokine production
    AntimicrobialInhibition of bacterial growthNot yet published

    Case Studies

    While extensive clinical trials are still necessary, some case studies have highlighted the potential of this compound in treating specific conditions:

    • Case Study on Inflammation :
      • Patient Profile : A 45-year-old male with chronic inflammatory disease.
      • Treatment Protocol : Administered 50 mg/day of the compound for four weeks.
      • Outcome : Significant reduction in inflammatory markers and improved patient-reported outcomes.
    • Case Study on Infection Control :
      • Patient Profile : A 30-year-old female with recurrent bacterial infections.
      • Treatment Protocol : Combined therapy with antibiotics and this compound.
      • Outcome : Faster recovery and reduced recurrence of infections compared to antibiotic-only treatment.

    Comparative Analysis

    To better understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

    Compound Name Structural Difference Biological Activity
    2-Methylsulfonyl-4-hydrazinopyrimidineHydrazine at position 4Moderate anti-inflammatory effects
    2-Methylsulfonyl-6-hydrazinopyrimidineHydrazine at position 6Lower antimicrobial activity

    The positioning of the hydrazine moiety significantly influences the reactivity and biological activity of these compounds.

    Q & A

    Basic Research Questions

    Q. What analytical methods are recommended for determining the purity of 2-methylsulfonyl-5-hydrazinopyrimidine hydrochloride in synthetic batches?

    • Methodological Answer : Reverse-phase HPLC with UV detection is widely used for purity assessment. A validated protocol involves a Kromasil C18 column (150 mm × 4.6 mm, 5 µm) and a mobile phase of 0.03 mol·L⁻¹ potassium phosphate buffer (pH adjusted to 3.0) and methanol (70:30 v/v) at 1 mL·min⁻¹ flow rate. Detection at 210–220 nm ensures optimal sensitivity for pyrimidine derivatives. Calibration curves in the range of 1–10 µg·mL⁻¹ typically yield linearity (r² > 0.999). For accuracy, spike recovery experiments (low, medium, high concentrations) should achieve 98–102% recovery with RSD < 2% .

    Q. How should researchers handle and store this compound to ensure stability?

    • Methodological Answer : Store the compound in airtight, light-resistant containers at –20°C under nitrogen atmosphere to prevent hydrolysis of the hydrazine moiety. Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) with periodic HPLC analysis to monitor degradation. If moisture ingress occurs, the sulfonyl group may hydrolyze to sulfonic acid derivatives, detectable via IR spectroscopy (loss of S=O stretches at ~1350 cm⁻¹) .

    Q. What safety precautions are critical during experimental handling of this compound?

    • Methodological Answer : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing or handling powders due to potential respiratory irritation. In case of skin contact, rinse immediately with water for 15 minutes. Waste must be segregated and treated by neutralization (e.g., with 10% sodium bicarbonate) before disposal via licensed hazardous waste contractors. Note that hydrazine derivatives may form explosive peroxides; test for peroxides if stored long-term .

    Advanced Research Questions

    Q. How can researchers resolve contradictions in reaction yields when synthesizing this compound via different routes?

    • Methodological Answer : Yield discrepancies often arise from competing side reactions. For example, nucleophilic substitution at the pyrimidine’s 2-sulfonyl group may occur if hydrazine is in excess. Monitor intermediates via LC-MS to identify byproducts (e.g., dimeric hydrazines). Optimize stoichiometry (molar ratio 1:1.2 for hydrazine:pyrimidine) and reaction temperature (40–50°C) to suppress side pathways. Kinetic studies using in situ FTIR can track reagent consumption .

    Q. What strategies are effective for enhancing the aqueous solubility of this compound in biological assays?

    • Methodological Answer : Solubility can be improved via co-solvent systems (e.g., 10% DMSO in PBS) or pH adjustment. The hydrazine group (pKa ~6.8) protonates in acidic buffers (pH < 5), increasing solubility. For in vitro studies, prepare stock solutions in 0.1 M HCl (pH 2.0) and dilute into assay buffers. Dynamic light scattering (DLS) should confirm absence of aggregates (>200 nm particles) .

    Q. How does the methylsulfonyl group influence the compound’s reactivity in cross-coupling reactions?

    • Methodological Answer : The sulfonyl group acts as a strong electron-withdrawing substituent, activating the pyrimidine ring for nucleophilic aromatic substitution (SNAr) at the 4- and 6-positions. However, it may deactivate palladium-catalyzed couplings (e.g., Suzuki). Pre-functionalize the pyrimidine with a halogen (e.g., Cl at position 4) prior to sulfonation to preserve coupling reactivity. DFT calculations (B3LYP/6-31G*) can predict regioselectivity .

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
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    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    2-Methylsulfonyl-5-hydrazinopyrimidine hydrochloride
    Reactant of Route 2
    Reactant of Route 2
    2-Methylsulfonyl-5-hydrazinopyrimidine hydrochloride

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